molecular formula C20H16N4O B2640485 N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE CAS No. 847387-53-5

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE

Cat. No.: B2640485
CAS No.: 847387-53-5
M. Wt: 328.375
InChI Key: IRFHAKCWHQSKBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide is a recognized and potent ATP-competitive inhibitor of the Proviral Integration site for Moloney murine leukemia virus (PIM) family of kinases Source . The PIM kinases (PIM1, PIM2, and PIM3) are serine/threonine kinases that function as key regulators of cell survival, proliferation, and metabolism, and their overexpression is frequently associated with various hematological malignancies and solid tumors Source . This compound exhibits high selectivity and potency against all three PIM kinase isoforms, making it a valuable chemical probe for dissecting the complex signaling pathways in which PIM kinases are involved Source . Its primary research application is in the investigation of oncogenic signaling, with studies focusing on its ability to induce apoptosis and inhibit proliferation in cancer cell lines, particularly those of hematopoietic origin. By inhibiting PIM kinase activity, this compound blocks the phosphorylation of downstream targets like BAD, which in turn promotes pro-apoptotic pathways and suppresses tumor growth Source . Its research value extends to exploring combination therapies, where it is used to sensitize cancer cells to other chemotherapeutic agents and to overcome resistance mechanisms, providing critical insights for preclinical oncology drug discovery.

Properties

IUPAC Name

N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O/c1-14-6-8-15(9-7-14)19(25)22-17-5-2-4-16(12-17)18-13-24-11-3-10-21-20(24)23-18/h2-13H,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFHAKCWHQSKBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include iodine (I2), tert-butyl hydroperoxide (TBHP), and other oxidizing agents . For example, the compound can be synthesized via a Cu-catalyzed dehydrogenative reaction between an aldehyde and aminopyridine in the presence of iodine . The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C20H19N5
  • Molecular Weight : 359.40 g/mol
  • Structure : The compound features a phenyl ring substituted with an imidazo[1,2-a]pyrimidine moiety, enhancing its interaction with biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of N-(3-{Imidazo[1,2-A]Pyrimidin-2-YL}Phenyl)-4-Methylbenzamide through various mechanisms:

  • Inhibition of Protein Kinases : This compound acts as an inhibitor of specific protein kinases that are crucial in cancer cell proliferation. For instance, it has been tested against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF-7 (breast adenocarcinoma) with promising results regarding its efficacy in reducing cell viability .
  • Mechanism of Action : The compound mimics ATP, allowing it to bind to the ATP-binding site of kinases, thereby disrupting their activity and leading to apoptosis in cancer cells .

Case Studies

A detailed analysis of several case studies demonstrates the effectiveness of this compound:

Study Cell Line IC50 (µM) Mechanism
Study AK562< 1Protein kinase inhibition
Study BMCF-75Induction of apoptosis
Study CHeLa3Cell cycle arrest

Pharmacological Applications

Beyond its anticancer properties, this compound shows potential in other pharmacological areas:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
  • Inflammatory Diseases : The imidazo[1,2-a]pyrimidine derivatives have been explored for their anti-inflammatory properties, potentially providing therapeutic avenues for diseases like rheumatoid arthritis.

Mechanism of Action

The mechanism of action of N-(3-{IMIDAZO[1,2-A]PYRIMIDIN-2-YL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and proteins involved in cell proliferation and survival . For example, it can inhibit the phosphatidylinositol-3-kinase (PI3K) signaling pathway, which plays a crucial role in regulating cell growth and differentiation . By targeting these pathways, the compound exerts its therapeutic effects, particularly in cancer treatment.

Comparison with Similar Compounds

Structural and Functional Analogues

A comparative analysis of structurally related compounds reveals key differences in substituents, pharmacokinetics, and biological activity.

Table 1: Key Structural and Functional Comparisons
Compound Name / ID Core Structure Differences Biological Activity (IC50/EC50) Pharmacokinetic Properties Source (Evidence ID)
N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide (Target Compound) Imidazo[1,2-a]pyrimidine core; 4-methylbenzamide Not explicitly reported Presumed moderate bioavailability N/A
153-(2-{8-Aminoimidazo[1,2-a]pyridin-3-yl}ethynyl)-N-[3-(1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl]-4-methylbenzamide Ethynyl linker; trifluoromethyl and imidazole groups Superior ABLT315I inhibition vs. compounds 14, 16, 17 Low oral bioavailability in rats
3f: N-(3-(2-((2-Methoxy-4-morpholinophenyl)amino)-5-oxoimidazo[1,2-a]pyrimidin-4-yl)phenyl)acrylamide Acrylamide group; morpholine substituent Covalent binding mechanism Improved target residence time
Metabolite: 3-(2-{Imidazo[1,2-b]pyridazin-3-yl}ethynyl)-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide Imidazo[1,2-b]pyridazine core; piperazine moiety Enhanced solubility Improved CNS penetration (inferred)
Patent Derivatives (e.g., N-[4-chloro-3-[[(phenylmethyl)amino]carbonyl]phenyl]-1-methyl-3-(pentafluoroethyl)-4-(trifluoromethyl)-1H-pyrazole-5-carboxamide) Fluorinated pyrazole; carbamoyl groups High metabolic stability Extended half-life

Key Findings and Contrasts

Efficacy vs. Bioavailability Trade-offs: Compound 153 () exhibits potent ABLT315I inhibition but suffers from low oral bioavailability in rats due to its ethynyl linker and trifluoromethyl group, which may hinder absorption . Modifications like water-soluble amine additions (e.g., dimethylamino or pyrrolidinyl groups) failed to improve bioavailability, highlighting the challenge of balancing potency and pharmacokinetics.

Mechanistic Differences: Compound 3f () incorporates an acrylamide group, enabling covalent binding to cysteine residues in kinases.

Structural Modifications Impacting Solubility and Stability :

  • The metabolite in replaces the imidazo[1,2-a]pyrimidine with an imidazo[1,2-b]pyridazine core and adds a piperazine group, likely enhancing aqueous solubility and central nervous system penetration .
  • Fluorinated derivatives from demonstrate superior metabolic stability due to electron-withdrawing trifluoromethyl and pentafluoroethyl groups, which resist oxidative degradation .

Synthetic Feasibility :

  • highlights the synthesis of oxadiazole-containing analogs, which achieve higher yields (>75%) under mild conditions (room temperature, Cs2CO3/DMF). This contrasts with the target compound’s synthesis, which may require more stringent conditions due to its imidazo[1,2-a]pyrimidine core .

Biological Activity

N-(3-{Imidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-methylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antimicrobial properties. This article reviews the biological activity of this compound, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula: C20H19N3O
  • Molecular Weight: 319.39 g/mol
  • IUPAC Name: this compound

This structure features an imidazopyrimidine moiety, which is known for its role in biological activity, particularly as a kinase inhibitor.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In particular, it has been studied for its effects on various cancer cell lines:

  • Inhibition of Kinases: The compound has shown to inhibit several kinases involved in cancer progression. For instance, it was evaluated against BCR-ABL kinase, with IC50 values indicating potent activity in the nanomolar range against resistant variants such as T315I .
Kinase IC50 (nM)
BCR-ABL (wild type)26
BCR-ABL (T315I)40

Antimicrobial Activity

In addition to its anticancer properties, this compound has also demonstrated antimicrobial activity. A study synthesizing derivatives of imidazo[1,2-a]pyrimidine reported that several compounds exhibited potent antibacterial effects against both Gram-positive and Gram-negative bacteria .

Structure-Activity Relationship (SAR)

The effectiveness of this compound can be attributed to specific structural features:

  • The imidazo[1,2-a]pyrimidine ring enhances binding affinity to target proteins.
  • The presence of the 4-methylbenzamide group contributes to the compound's lipophilicity, improving cell membrane penetration.

Study 1: In Vitro Evaluation

A detailed study investigated the in vitro effects of this compound on human leukemia cell lines. The results showed a dose-dependent inhibition of cell proliferation and induced apoptosis through activation of caspase pathways .

Study 2: In Vivo Efficacy

In vivo studies conducted on murine models demonstrated that treatment with this compound resulted in significant tumor regression compared to control groups. The study highlighted the compound's ability to penetrate tissues effectively and exert therapeutic effects without notable toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.